

# Comparative physicochemical properties of 2-Azabicyclo[2.2.2]octane and its analogues

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## Compound of Interest

Compound Name: 2-Azabicyclo[2.2.2]octane

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A Comparative Guide to the Physicochemical Properties of **2-Azabicyclo[2.2.2]octane** and Its Analogues

This guide provides a detailed comparison of the physicochemical properties of **2-Azabicyclo[2.2.2]octane** and its structural analogues, primarily quinuclidine (1-Azabicyclo[2.2.2]octane) and nortropane. This information is crucial for researchers and professionals in drug development for understanding the structure-activity relationships and designing novel therapeutic agents.

## Structural Comparison

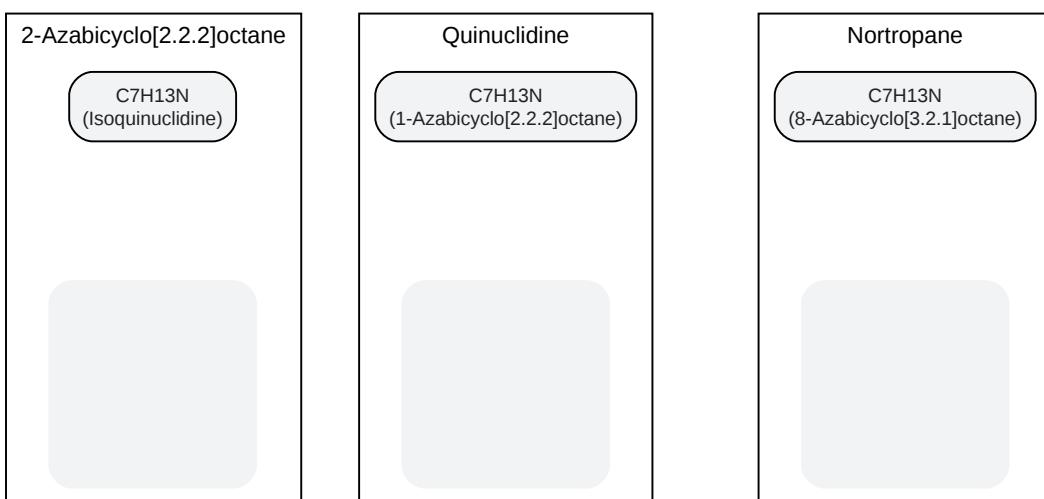
**2-Azabicyclo[2.2.2]octane**, quinuclidine, and nortropane are bicyclic amines that serve as important scaffolds in medicinal chemistry. Their rigid structures provide a fixed orientation of substituents, which is advantageous for studying receptor binding and designing specific ligands.

- **2-Azabicyclo[2.2.2]octane** (Isoquinuclidine): A bicyclic amine with a nitrogen atom at the 2-position.[1][2][3][4]
- Quinuclidine (1-Azabicyclo[2.2.2]octane): An isomer of **2-azabicyclo[2.2.2]octane** with the nitrogen at a bridgehead position (position 1).[5][6][7] It is a crystalline solid with a characteristic amine-like odor.[6]

- Nortropane (8-Azabicyclo[3.2.1]octane): A related bicyclic amine with a different ring structure, which is the core of tropane alkaloids.[8][9]

The structural differences between these molecules, particularly the position of the nitrogen atom, significantly influence their physicochemical properties and biological activities.

Structural Comparison of Bicyclic Amines



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Caption: Chemical structures of **2-Azabicyclo[2.2.2]octane**, Quinuclidine, and Nortropane.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Azabicyclo[2.2.2]octane** and its analogues. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Property	2-Azabicyclo[2.2.2]octane	Quinuclidine	Nortropane
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N[1][2][3]	C <sub>7</sub> H <sub>13</sub> N[5][6][7]	C <sub>7</sub> H <sub>13</sub> N
Molar Mass ( g/mol )	111.19[1][2]	111.188[5]	111.19
Melting Point (°C)	174[1]	157-160[5][6][10]	56
Boiling Point (°C)	168.9[1]	149.5[5][6][10]	155-165
pKa (conjugate acid)	11.62 (Predicted)[1]	11.0 - 11.3[5][6][11]	10.25
logP	1.1 (Predicted)[2]	1.10 - 1.4[12][13]	0.9
Solubility	Data not readily available	Soluble in water, alcohol, and ether[6][14][15]	Soluble in water and polar organic solvents[9]

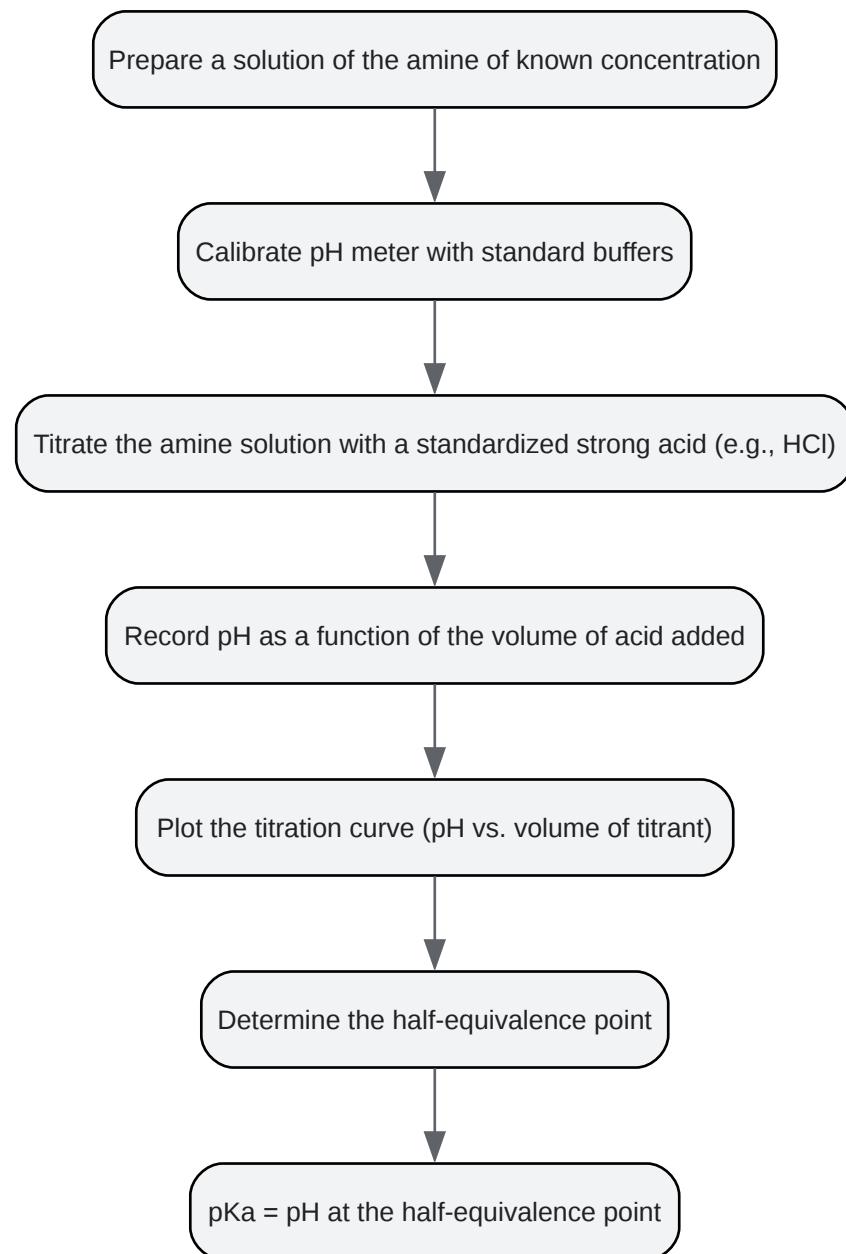
## Experimental Protocols

Detailed methodologies are essential for the accurate determination and comparison of physicochemical properties.

### Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For amines, the pKa of the conjugate acid is determined.

## Workflow for pKa Determination by Potentiometric Titration

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Caption: Experimental workflow for pKa determination.

Methodology:

- Solution Preparation: A precise amount of the bicyclic amine is dissolved in deionized water to a known concentration (e.g., 0.01 M).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
- Data Acquisition: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.
- Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

## Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

- System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
- Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
- Equilibration: The two-phase system is shaken vigorously for a set period to allow the compound to partition between the octanol and aqueous layers until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

## Biological Relevance and Applications

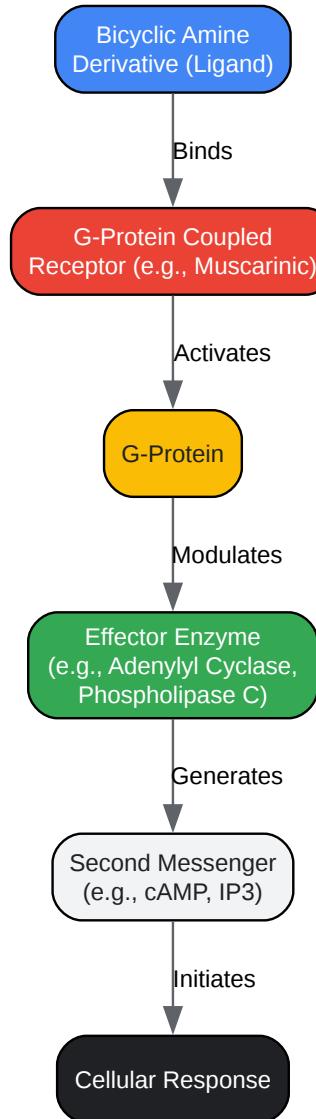
The rigid bicyclic structures of these compounds make them valuable scaffolds in drug discovery.

- **Quinuclidine:** The quinuclidine moiety is found in various biologically active compounds and natural products, including the antimalarial drug quinine and the muscarinic receptor antagonist solifenacin.<sup>[5]</sup> Its derivatives are explored for treating cardiac conditions and cancer.<sup>[6]</sup>
- **2-Azabicyclo[2.2.2]octane:** Derivatives of **2-azabicyclo[2.2.2]octane** have been synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6) and as analogues of prodine analgesics.<sup>[16][17]</sup>
- **Nortropane:** The nortropane scaffold is the core structure of tropane alkaloids like cocaine and atropine, which have significant pharmacological activities, primarily interacting with neurotransmitter transporters and receptors.<sup>[8][18]</sup>

## Signaling Pathways

While these bicyclic amines are not typically direct modulators of signaling pathways themselves, their derivatives are designed to interact with specific receptors that are part of major signaling cascades. For instance, muscarinic acetylcholine receptors, which are targets for some quinuclidine and nortropane derivatives, are G-protein coupled receptors that modulate intracellular signaling pathways involving second messengers like inositol trisphosphate (IP<sub>3</sub>) and cyclic adenosine monophosphate (cAMP).

## General Signaling Pathway for GPCRs Targeted by Bicyclic Amine Derivatives

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Caption: Simplified GPCR signaling pathway.

In summary, **2-azabicyclo[2.2.2]octane** and its analogues are fundamental building blocks in medicinal chemistry. Their distinct physicochemical properties, arising from their unique three-dimensional structures, dictate their suitability for incorporation into drug molecules targeting a wide range of biological systems. A thorough understanding of these properties is paramount for the rational design of new and effective therapeutic agents.

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